molecular formula C21H16ClN7O6S3 B3019396 5-chloro-N-{5-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide CAS No. 393568-21-3

5-chloro-N-{5-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide

Cat. No.: B3019396
CAS No.: 393568-21-3
M. Wt: 594.03
InChI Key: GQCSMKLGJSYVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-{5-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{5-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide typically involves a multi-step process The initial step often includes the formation of the 1,3,4-thiadiazole ring, which can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{5-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-{5-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its various functional groups allow for interactions with different biological targets, making it a candidate for the treatment of various diseases. Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-chloro-N-{5-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiadiazole rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-nitrobenzamide: Lacks the thiadiazole and dimethoxyphenyl groups, resulting in different chemical and biological properties.

    2,5-dimethoxyphenyl-1,3,4-thiadiazole: Lacks the nitro and chloro groups, leading to different reactivity and applications.

    N-{5-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide: Similar structure but with variations in the substituents, leading to different properties.

Uniqueness

The uniqueness of 5-chloro-N-{5-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-chloro-N-[5-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN7O6S3/c1-34-11-4-6-15(35-2)13(8-11)18-25-26-19(37-18)23-16(30)9-36-21-28-27-20(38-21)24-17(31)12-7-10(22)3-5-14(12)29(32)33/h3-8H,9H2,1-2H3,(H,23,26,30)(H,24,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCSMKLGJSYVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN7O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.